![molecular formula C11H21FN2O4S B13466534 tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate](/img/structure/B13466534.png)
tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a fluorosulfonyl group and a tert-butyl carbamate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
The synthesis of tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group is introduced using reagents such as fluorosulfonyl chloride under controlled conditions.
Attachment of the tert-Butyl Carbamate Moiety: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where the fluorosulfonyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to interact with nucleophilic sites on enzymes and receptors, leading to inhibition or modulation of their activity. The piperidine ring and tert-butyl carbamate moiety contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{[1-(fluorosulfonyl)azetidin-3-yl]methyl}carbamate: This compound has a similar structure but with an azetidine ring instead of a piperidine ring.
tert-butyl N-{[1-(fluorosulfonyl)pent-4-en-2-yl]carbamate: This compound features a pentenyl group in place of the piperidine ring.
tert-butyl (4-bromobutyl)carbamate: This compound has a bromobutyl group instead of the fluorosulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21FN2O4S |
|---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
tert-butyl N-[(1-fluorosulfonylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H21FN2O4S/c1-11(2,3)18-10(15)13-8-9-4-6-14(7-5-9)19(12,16)17/h9H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
HEOZIXHAIHXRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




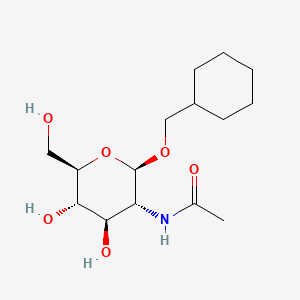
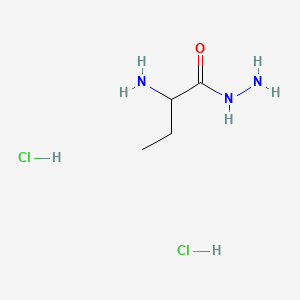
amine hydrochloride](/img/structure/B13466472.png)
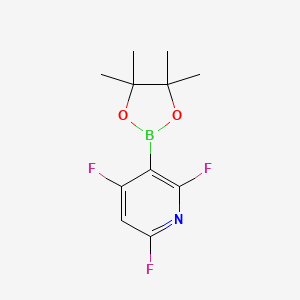
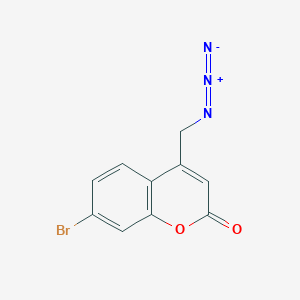
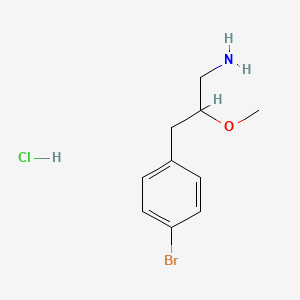
amine hydrochloride](/img/structure/B13466501.png)
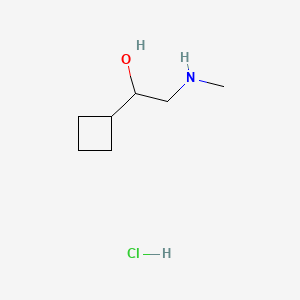
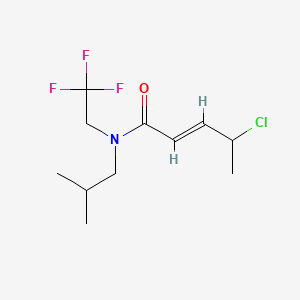
![tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers](/img/structure/B13466512.png)
![1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B13466514.png)
![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)
